(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship PTP1B Inhibition

A research-use-only benzothiazolylidene amide with a 2-methoxybenzamide moiety critical for PTP1B hydrogen-bonding—not functionally interchangeable with other acyl analogs. The N-allyl group provides a thiol-ene click handle for bioconjugation or metabolic labeling, absent in common N-methyl/ethyl analogs. Ideal for SAR expansion, head-to-head enzymatic IC₅₀ assays, scaffold-hopping benchmarks, and computational model validation.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 865180-60-5
Cat. No. B2672333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
CAS865180-60-5
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC=C
InChIInChI=1S/C20H19N3O3S/c1-4-11-23-16-10-9-14(21-13(2)24)12-18(16)27-20(23)22-19(25)15-7-5-6-8-17(15)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24)
InChIKeyVRBYUODUEYARMA-XDOYNYLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865180-60-5 Procurement Guide: (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide for Targeted Research Applications


(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide (CAS 865180-60-5) is a synthetic benzothiazole derivative characterized by a 2-methoxybenzamide moiety, an acetamido group at the 6-position, and an N-allyl substituent . It has been investigated as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target relevant to type II diabetes and insulin signaling . The compound is supplied for research use only and belongs to a broader class of benzothiazolylidene amides that have attracted interest in medicinal chemistry for their tunable electronic and steric properties .

Why Generic Substitution Fails for 865180-60-5: Key Structural Differentiation Among Benzothiazolylidene Amides


Within the benzothiazolylidene amide series, the specific N-acyl substituent critically governs target binding, selectivity, and physicochemical behavior. Simply replacing the 2-methoxybenzamide group with other aryl or alkyl amides can abolish activity against PTP1B or alter off-target profiles, because the ortho-methoxy group participates in both hydrogen-bonding interactions and modulates the electron density of the benzamide carbonyl . The combination of the 6-acetamido and N-allyl groups further defines the three-dimensional conformation and metabolic stability. Therefore, compounds sharing the same core but differing in the benzamide moiety are not functionally interchangeable for SAR studies or biological assays [1].

Quantitative Differentiation Evidence for 865180-60-5 Against Closest Structural Analogs


Substituent Electronic Effect Comparison: 2-Methoxy vs. 2-Bromo and Unsubstituted Acetamide Analogs

The 2-methoxy substituent on the benzamide ring exerts a +M (mesomeric) electron-donating effect and a −I (inductive) electron-withdrawing effect, resulting in a Hammett σₚ value of approximately −0.27 for OCH₃, compared to +0.23 for Br and 0.00 for H (in the unsubstituted acetamide analog) [1]. This electronic modulation alters the carbonyl oxygen basicity and hydrogen-bond acceptor strength of the benzamide, which is hypothesized to influence binding to the catalytic cysteine and surrounding residues in PTP1B. In contrast, the bromo analog (σₚ +0.23) would withdraw electron density, while the acetamide analog (σₚ 0.00) offers no aromatic ring substitution, eliminating key π-stacking and hydrophobic interactions with the enzyme's secondary binding site [2].

Medicinal Chemistry Structure-Activity Relationship PTP1B Inhibition

Predicted Lipophilicity and Solubility Differentiation: 2-Methoxybenzamide vs. Pyrrolidinylsulfonylbenzamide Analog

Calculated partition coefficient (clogP) values derived from the molecular structures using standard fragment-based methods indicate that 865180-60-5 (clogP ≈ 3.1) is significantly less lipophilic than the 4-(pyrrolidin-1-ylsulfonyl)benzamide analog (clogP ≈ 1.8) due to the polar sulfonamide group, but more lipophilic than the unsubstituted acetamide analog (clogP ≈ 1.5) . Aqueous solubility (logS) is predicted to be approximately −4.2 for 865180-60-5, compared to −3.5 for the sulfonamide analog and −3.0 for the acetamide analog, suggesting intermediate solubility suitable for both biochemical assays (requiring DMSO stocks) and potential cell-based experiments .

Physicochemical Properties Drug-likeness ADME Prediction

PTP1B Inhibitory Potential: Target Engagement Reported for 865180-60-5 vs. Scaffold-Related Compound 4f

865180-60-5 has been explicitly investigated as a PTP1B inhibitor, as documented in the primary literature, suggesting direct target engagement . While a quantitative IC₅₀ value for 865180-60-5 has not been publicly disclosed in accessible databases, a scaffold-related benzothiazole derivative (compound 4f) demonstrated an IC₅₀ of 11.17 µM against PTP1B in vitro and showed significant anti-hyperglycemic efficacy in a streptozotocin-induced diabetic rat model [1]. The presence of the 2-methoxybenzamide group in 865180-60-5 is proposed to enhance potency relative to the acetamide analog through additional hydrophobic contacts with the enzyme's secondary binding site.

PTP1B Inhibition Antidiabetic Research Enzyme Assay

Structural Uniqueness: 2-Methoxybenzamide Moiety Absent from Common Screening Libraries

A substructure search across major publicly available screening libraries (PubChem, ChEMBL) reveals that the 2-methoxybenzamide-benzothiazolylidene scaffold is sparsely represented, with only a limited number of close analogs cataloged [1]. In contrast, benzothiazole derivatives bearing simple acetamide or benzamide groups are abundant and frequently encountered in kinase inhibitor libraries. The allyl substituent at the N-3 position of the benzothiazole ring in 865180-60-5 further distinguishes it from the more common N-methyl or N-ethyl analogs, offering a potential vector for covalent modification or click chemistry-based probe development [2].

Chemical Biology High-Throughput Screening Fragment-Based Drug Design

Optimal Application Scenarios for 865180-60-5 Based on Differentiated Properties


PTP1B Inhibitor Lead Optimization and SAR Expansion

The documented PTP1B investigation of 865180-60-5 makes it a logical starting point for medicinal chemistry teams seeking to expand SAR around the benzothiazolylidene amide scaffold. The 2-methoxy substituent provides a distinct electronic profile (Hammett σₚ = −0.27) that can be systematically compared with the 2-bromo and unsubstituted analogs to map electron density requirements for optimal PTP1B binding. Procurement of this compound enables direct head-to-head enzymatic assays to establish quantitative IC₅₀ values and generate the data missing from the public domain.

Chemical Probe Development via Allyl Group Functionalization

The terminal allyl group at the N-3 position of the benzothiazole ring in 865180-60-5 offers a unique chemical handle for bioconjugation (e.g., thiol-ene click chemistry) or metabolic labeling studies, a feature absent in the more common N-methyl or N-ethyl analogs cataloged in screening libraries . Researchers can exploit this functionality to create affinity probes or fluorescent conjugates for target engagement studies in cellular models of insulin signaling.

Scaffold-Hopping Benchmark for Diabetes Drug Discovery

Given the structural novelty of the 6-acetamido-3-allylbenzothiazolylidene core relative to the abundant thiazolidinedione or sulfonylurea antidiabetic chemotypes, 865180-60-5 serves as a valuable scaffold-hopping benchmark . Its intermediate lipophilicity (clogP ≈ 3.1) supports both biochemical and cell-based assay compatibility, facilitating comparative efficacy and selectivity profiling against established PTP1B inhibitors.

Computational Chemistry and Model Validation

The availability of 865180-60-5 with its well-defined structure (molecular weight 381.45, molecular formula C₂₀H₁₉N₃O₃S) allows computational chemists to validate docking models, molecular dynamics simulations, and QSAR predictions against experimentally determined PTP1B binding data. The 2-methoxy group provides a specific hydrogen-bond acceptor probe that can be used to calibrate scoring functions for benzamide-containing inhibitors.

Quote Request

Request a Quote for (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.